molecular formula C19H25N5O2 B2774990 2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 842977-79-1

2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2774990
CAS No.: 842977-79-1
M. Wt: 355.442
InChI Key: HEAMIFJGVRILPU-UHFFFAOYSA-N
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Description

2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a molecular formula of C19H25N5O2 and a molecular weight of 355.442 g/mol

Preparation Methods

The synthesis of 2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. These methods are designed to meet the demand for high-purity compounds required for pharmaceutical applications.

Chemical Reactions Analysis

2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:

    2-amino-1-(3-methoxypropyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide: This compound has a similar structure but differs in the substituents attached to the pyrroloquinoxaline core.

    N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: This compound contains a hindered amine motif and is used in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-12(2)21-19(25)15-16-18(24(17(15)20)10-7-11-26-3)23-14-9-6-5-8-13(14)22-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAMIFJGVRILPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321220
Record name 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID861123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842977-79-1
Record name 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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